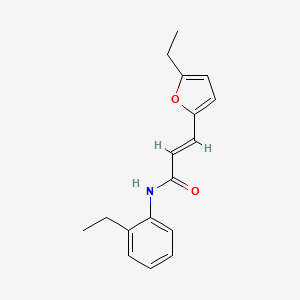
(E)-3-(5-ethylfuran-2-yl)-N-(2-ethylphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a type of acrylamide, which is a class of compounds with a functional group consisting of a vinyl group (two carbon atoms double-bonded to each other) attached to an amide group (a carbonyl group attached to a nitrogen atom). The “(E)-3-(5-ethylfuran-2-yl)” part suggests the presence of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a furan ring attached to an acrylamide group. The “ethyl” groups suggest the presence of ethyl side chains, which are two-carbon groups attached to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, acrylamides are typically colorless, odorless crystals that are soluble in water, alcohol, and ether .Scientific Research Applications
Introduction to Acrylamide Research
Research into acrylamides, including compounds similar to (E)-3-(5-ethylfuran-2-yl)-N-(2-ethylphenyl)acrylamide, spans various scientific fields, focusing on their synthesis, properties, and interactions with biological molecules. Acrylamide itself is widely used in industrial processes, notably in the production of polyacrylamide gels for electrophoresis, which is a critical method in biochemistry and molecular biology for the separation of proteins and nucleic acids (Bergmark, 1997). This research sheds light on exposure levels and potential health risks associated with acrylamide, extending to laboratory workers and smokers.
Acrylamide in Food and Health Safety
A comprehensive review by Friedman (2003) on the chemistry, biochemistry, and safety of acrylamide highlights its presence in various foods due to processing techniques that induce Maillard browning products. This review calls for a deeper understanding of acrylamide formation in foods and its implications for human health, emphasizing the need for strategies to mitigate its levels in the diet (Friedman, 2003).
Reactions and Reductions of Nitrofuran Derivatives
The study by Tatsumi, Kitamura, and Yoshimura (1976) investigates the reduction of nitrofuran derivatives, providing insights into the chemistry of compounds with structures related to acrylamides. This research aids in understanding the interactions and transformations of these compounds under specific conditions, which is crucial for their application in medicinal chemistry and drug design (Tatsumi, Kitamura, & Yoshimura, 1976).
Polymer Synthesis and Properties
Innovations in polymer science, such as the work by Dai and Chen (2018) on the palladium-catalyzed synthesis of branched, carboxylic acid-functionalized polyolefins, demonstrate the relevance of acrylamide derivatives in creating materials with specific properties. These advancements highlight the role of such compounds in developing new materials with applications ranging from industrial to biomedical fields (Dai & Chen, 2018).
Safety And Hazards
properties
IUPAC Name |
(E)-3-(5-ethylfuran-2-yl)-N-(2-ethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-13-7-5-6-8-16(13)18-17(19)12-11-15-10-9-14(4-2)20-15/h5-12H,3-4H2,1-2H3,(H,18,19)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMKGUVQMNWVLR-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C=CC2=CC=C(O2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(O2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(5-ethylfuran-2-yl)-N-(2-ethylphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2666085.png)
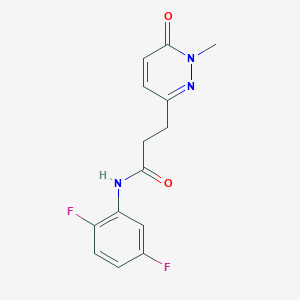
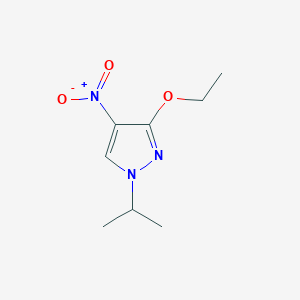
![1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-[O-(3-methyl-1-oxobutyl)oxime]](/img/structure/B2666089.png)
![3-[(2E)-2-(3,5-diimino-1-phenylpyrazolidin-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B2666090.png)
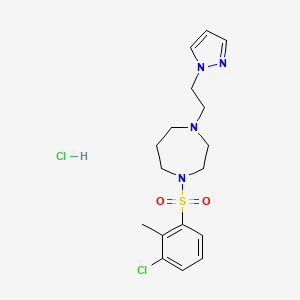
![3-[(4-chlorophenyl)formamido]-N-(1-cyanocyclobutyl)-N-methylpropanamide](/img/structure/B2666094.png)
![2-(2-Chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone](/img/structure/B2666096.png)
![2-Chloro-N-(cyclohex-3-en-1-ylmethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B2666097.png)
![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2666098.png)
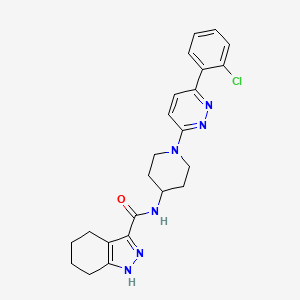
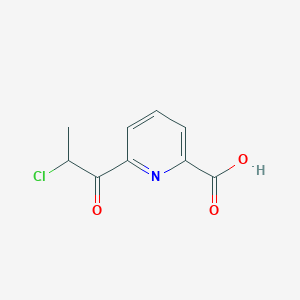
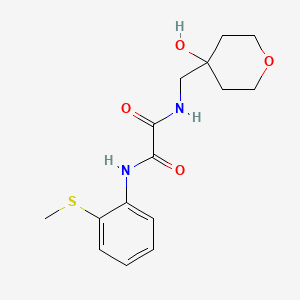
![2-(pyrazine-2-carboxamido)-N-(3-(trifluoromethyl)phenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2666106.png)